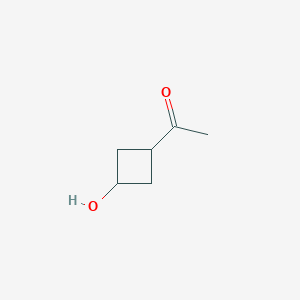
1-(3-Hydroxycyclobutyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Hydroxycyclobutyl)ethan-1-one” is a chemical compound with the CAS Number: 30494-01-0 . It has a molecular weight of 114.14 . The IUPAC name for this compound is 1-(3-hydroxycyclobutyl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(3-Hydroxycyclobutyl)ethan-1-one” is 1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(3-Hydroxycyclobutyl)ethan-1-one” is a liquid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Crystal Engineering and Hydrogen Bonding
Research by Yue et al. (2006) on alternative hydrogen bonding modes employed by a helical tubuland diol host molecule reveals the versatility of cyclic diols, similar in structure to “1-(3-Hydroxycyclobutyl)ethan-1-one”, in forming different types of hydrogen-bonded inclusion structures. This study demonstrates the molecule's capability to form racemic hydrogen-bonded co-crystalline adducts and network compounds through hydroxy group hydrogen bonding, highlighting its potential in crystal engineering and the design of novel molecular assemblies CrystEngComm, 8, 250-256.
Organic Synthesis and Ligand Design
Research into the synthesis of oxime derivatives, including those with succinimid and morpholin groups, by Dinçer et al. (2005), showcases the application of cyclobutane-containing compounds in organic synthesis. The study demonstrates how these compounds can be crystallized and analyzed for their structural properties, thus serving as potential intermediates or ligands in synthetic chemistry Acta Crystallographica Section A, 61, 293-293.
Materials Science and Solar Cell Sensitizers
Matsui et al. (2003) investigated 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells. These compounds exhibited strong affinity for TiO2 surfaces and were crucial in enhancing solar-light-to-electricity conversion efficiency. The study emphasizes the role of fluorescence intensity and self-assembly on the TiO2 surface as key factors for efficiency, with the highest observed efficiency being 0.96% for specific derivatives Dyes and Pigments, 58, 219-226.
Analytical Chemistry
The stability and reaction pathways of sotolon in various conditions were studied by Dagan et al. (2006), providing insights into the degradation products of cyclic ketones under different temperatures and pH levels. This research has implications for the quantitative determination of compounds in complex matrices like wine, showcasing the application of cyclic ketones in analytical chemistry Analytica Chimica Acta, 563, 365-374.
Quantum Chemistry
Koca et al. (2015) conducted quantum chemical calculations and spectroscopic analyses on a compound structurally related to “1-(3-Hydroxycyclobutyl)ethan-1-one”, providing a deep understanding of electronic transitions, spectroscopic characteristics, and stability of such compounds. This research contributes to the theoretical foundation necessary for the design and application of novel organic compounds in various fields Spectrochimica Acta Part A, 137, 899-912.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-hydroxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h5-6,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMOZWSCYVZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

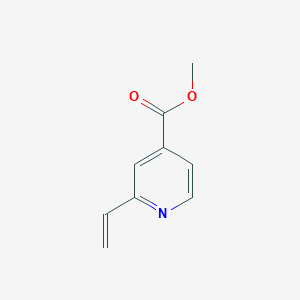
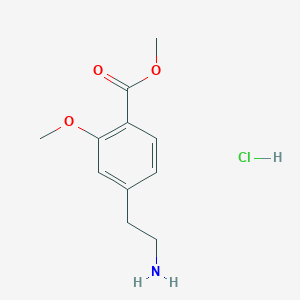

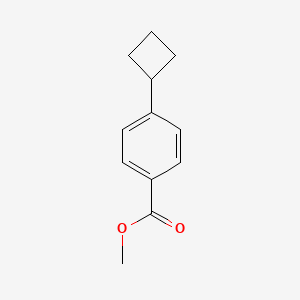
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)
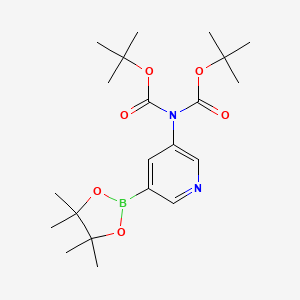
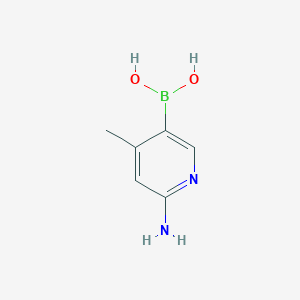
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

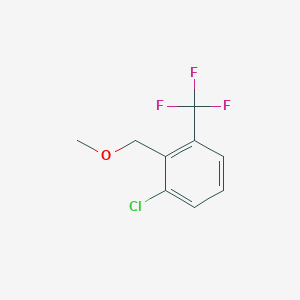
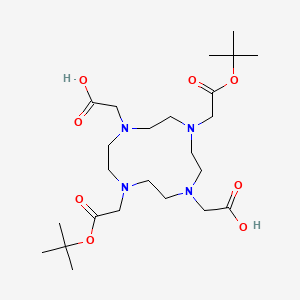
![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)